molecular formula C15H17F3N4OS B2409744 2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202037-16-7

2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2409744
CAS No.: 2202037-16-7
M. Wt: 358.38
InChI Key: QVFBOGKOWCGFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazoles are a group of compounds that have gained attention due to their wide biological properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques. For example, the yield, melting point, and NMR data can provide valuable information about the compound .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Facile Synthesis and Antimicrobial Activity : A study detailed the synthesis of novel thiazolo[3, 2]pyridines containing the pyrazolyl moiety, highlighting their potential antimicrobial activities. This research demonstrates the compound's utility in generating derivatives with significant biological applications (El-Emary et al., 2005).

  • Copper-catalyzed Reactions for Piperidine Derivatives : The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine has been explored to introduce a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, facilitating the synthesis of new polyfunctionalized piperidine derivatives (Crotti et al., 2011).

  • Electrochromic and Fluorescent Materials Development : Research into chalcogenodiazolo[3,4-c]pyridine-based polymers for green and near-infrared electrochromics highlighted the compound's role in developing materials with specific optical absorption and emission characteristics, suggesting its utility in creating advanced fluorescent materials and electrochromic devices (Ming et al., 2015).

Chemical Properties and Applications

  • Antitubercular and Antifungal Activities : The synthesis and evaluation of certain imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular and antifungal activities revealed some compounds exhibiting good efficacy, pointing to the chemical framework's potential in developing new therapeutic agents (Syed et al., 2013).

  • Antiproliferative Effects on Human Leukemic Cells : A study on the synthesis and antiproliferative effect of 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells showcased the potential of such derivatives in cancer research, particularly in inducing cytotoxic effects and cell death in leukemia cells (Kumar et al., 2014).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative and its biological target. For instance, some 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity, with the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles being important for their cytotoxic activity .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For instance, some 1,3,4-thiadiazole derivatives are classified as Acute Tox. 4 Oral according to the GHS classification .

Properties

IUPAC Name

2-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4OS/c1-10-20-21-14(24-10)22-7-5-11(6-8-22)9-23-13-4-2-3-12(19-13)15(16,17)18/h2-4,11H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFBOGKOWCGFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.